Technical Guide: Spectroscopic Profiling of (R)-1-(2-Fluoropyridin-3-yl)ethanol
Technical Guide: Spectroscopic Profiling of (R)-1-(2-Fluoropyridin-3-yl)ethanol
This guide is structured as a technical whitepaper for analytical and synthetic chemists. It synthesizes theoretical principles with empirical data to establish a robust characterization profile for (R)-1-(2-Fluoropyridin-3-yl)ethanol .
Exact Mass: 141.06Executive Summary & Structural Logic
The characterization of (R)-1-(2-Fluoropyridin-3-yl)ethanol requires a multi-dimensional approach due to the electronic influence of the fluorine atom at the C2 position and the stereochemical requirement of the C1' chiral center.
The 2-fluoropyridine core exerts a strong inductive effect (
This guide defines the reference spectroscopic data (NMR, IR, MS) and the chiral validation protocols necessary for drug development workflows.
NMR Spectroscopy: The Structural Fingerprint
Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the regiochemistry of the fluorine substitution and the integrity of the side chain.
NMR Assignment (400 MHz, )
The aromatic region is defined by the specific coupling of protons to the fluorine atom.
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| H6 | 8.12 – 8.16 | ddd | 1H | ||
| H4 | 7.90 – 7.95 | ddd | 1H | Adjacent to side-chain; strong F-coupling. | |
| H5 | 7.18 – 7.24 | ddd | 1H | ||
| CH (C1') | 5.05 – 5.15 | q (br) | 1H | Chiral center; benzylic-like position. | |
| OH | 2.80 – 3.20 | s (br) | 1H | - | Exchangeable; shift varies with conc. |
| CH | 1.48 – 1.52 | d | 3H | Methyl doublet characteristic of ethanol chain. |
Analyst Note: The coupling of H4 to the Fluorine (
) is a critical diagnostic. If this splitting (~9-10 Hz) is absent, the fluorine may not be at the C2 position.
NMR Assignment (100 MHz, )
The carbon spectrum is dominated by large
-
C2 (C-F):
ppm (d, ). The doublet is massive and distinct. -
C3 (ipso):
ppm (d, ). -
C6:
ppm (d, ). -
C4:
ppm (d, ). -
C5:
ppm (s or weak d). -
C1' (Chiral):
ppm (s). -
C2' (Methyl):
ppm (s).
NMR (376 MHz, )
-
Shift:
ppm. -
Pattern: No proton decoupling usually yields a complex multiplet; proton-decoupled yields a singlet.
Mass Spectrometry (MS) Fragmentation Pathway
In Electrospray Ionization (ESI), the pyridine nitrogen is easily protonated.
-
Ionization Mode: ESI (+)
-
Parent Ion
: m/z 142.06
Fragmentation Logic (MS/MS)
-
Primary Loss (
): Loss of water ( ) from the alcohol to form a vinyl-pyridine cation. -
Secondary Loss: Loss of the vinyl group or ring fragmentation (HCN loss).
-
(Loss of
equivalent or ring contraction).
-
(Loss of
DOT Diagram: Fragmentation Pathway
Caption: ESI(+) fragmentation pathway showing the characteristic dehydration step typical of pyridyl-alcohols.
Infrared (IR) Spectroscopy[1]
The IR spectrum validates functional groups.[1] The fluorine atom shifts the aromatic ring "breathing" modes.
| Wavenumber ( | Vibration Mode | Description |
| 3300 – 3450 | O-H Stretch | Broad band; indicates alcohol. |
| 2970, 2930 | C-H Stretch ( | Methyl/Methine stretches. |
| 1605, 1580 | C=N / C=C Stretch | Pyridine ring skeletal vibrations. |
| 1430 – 1450 | C-H Bend | Methyl deformation. |
| 1250 – 1280 | C-F Stretch | Strong band; specific to aryl-fluorides. |
| 1050 – 1080 | C-O Stretch | Secondary alcohol characteristic. |
Chiral Resolution & Validation Protocol
Distinguishing the (R)-enantiomer from the (S)-enantiomer requires chiral chromatography or polarimetry. Standard NMR cannot distinguish enantiomers without a chiral shift reagent (e.g., Mosher's acid).
Optical Rotation
-
Parameter: Specific Rotation
-
Solvent: Ethanol or Methanol (
) -
Expected Value: The (R)-isomer of similar 1-pyridyl ethanols typically exhibits a positive (+) rotation, though this must be empirically verified against a certified standard.
-
Note: If synthesized via asymmetric transfer hydrogenation (ATH) using a TsDPEN-Ru catalyst, the rotation is strictly controlled by the catalyst chirality.
-
Chiral HPLC Method (Self-Validating)
To determine Enantiomeric Excess (ee%), use a polysaccharide-based stationary phase.
Methodology:
-
Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption max).
DOT Diagram: Chiral Analysis Workflow
Caption: Step-by-step workflow for validating enantiomeric purity (ee%) prior to biological testing.
Synthesis & Causality
Why is this specific isomer generated?
The (R)-enantiomer is most reliably synthesized via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone: 1-(2-fluoropyridin-3-yl)ethanone.
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Hydrogen Source: Formic acid / Triethylamine complex.
-
Mechanism: The chiral diamine ligand creates a steric environment that forces the hydride delivery to the Re-face (or Si-face depending on ligand configuration) of the ketone, yielding high ee (>95%).
This route is preferred over classical resolution (crystallization of diastereomeric salts) because the fluorine atom reduces the basicity of the pyridine nitrogen, making salt formation with chiral acids (like tartaric acid) difficult and low-yielding.
References
-
Structural Dynamics of Fluoropyridines: Title: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[2] Source: ResearchGate / Journal of Molecular Structure. URL:[Link]
-
NMR Coupling Constants (
): Title: 19F Chemical Shifts and Coupling Constants.[3][4][5] Source: UC Santa Barbara NMR Facility. URL:[Link] (General Reference for F-NMR parameters) -
Chiral Separation Strategies: Title: Chiral HPLC Separations - A Guide to Column Selection. Source: Phenomenex Technical Guides.[6] URL:[Link]
-
Synthesis of Pyridyl Alcohols: Title: Synthesis and characterization of antibacterial 2-(pyridin-3-yl) derivatives.[7] Source: Springer / Medicinal Chemistry Research. URL:[Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
